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Agomelatine Impurity D

Cat. No.: B602155
CAS No.: 63247-13-6
M. Wt: 285.35
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Description

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling is the systematic process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical compound. globalpharmatek.com This process is not merely a quality control measure but an indispensable component of drug development. pharmaffiliates.com Its significance lies in ensuring the safety and efficacy of the final drug product. researchgate.netwisdomlib.org By identifying potential degradation pathways and products, impurity profiling helps establish appropriate storage conditions and shelf life for a drug. globalpharmatek.com

Furthermore, the data generated from impurity profiling is crucial for process optimization. It can reveal how different manufacturing parameters affect the formation of impurities, allowing for the refinement of synthetic routes to enhance the purity of the API. globalpharmatek.comresearchgate.net This analytical process also aids in validating the methods used to detect and quantify impurities, ensuring their accuracy, precision, and reliability. globalpharmatek.com Ultimately, impurity profiling is a mandatory requirement for new drug applications, underpinning the integrity of the API and safeguarding public health. globalpharmatek.comrjpdft.com

Regulatory Landscape and Academic Focus on Pharmaceutical Impurities

The control of pharmaceutical impurities is strictly governed by a framework of international regulations and guidelines. Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines. rjpdft.comeuropa.eu

Key ICH guidelines include:

ICH Q3A(R2): Focuses on impurities in new drug substances. biotech-spain.comich.org

ICH Q3B(R2): Addresses impurities in new drug products. biotech-spain.comeuropa.eu

ICH Q3C(R9): Provides limits for residual solvents. biotech-spain.com

ICH Q3D(R2): Pertains to elemental impurities. biotech-spain.com

ICH M7: Covers the assessment and control of DNA reactive (mutagenic) impurities. jpionline.orgeuropa.eu

These guidelines mandate the reporting, identification, and qualification of impurities, setting thresholds above which an impurity's biological safety must be established. ich.orgnih.gov For instance, the ICH recommends identifying impurities present at a level of 0.1% or higher in new drug substances. jpionline.org This stringent regulatory environment has spurred significant academic and industrial research focused on developing advanced analytical techniques for impurity detection and characterization, ensuring compliance and enhancing drug safety. rjpdft.comtechnologynetworks.com

Overview of Impurities in Active Pharmaceutical Ingredients (APIs) and Drug Products

Pharmaceutical impurities are broadly classified into three main categories: organic impurities, inorganic impurities, and residual solvents. contractpharma.comgmpinsiders.com

Organic Impurities: These are often structurally related to the API and can arise from various sources during the manufacturing process or storage. contractpharma.comgmpinsiders.com They include starting materials, by-products of synthesis, intermediates, degradation products, and reagents or catalysts. fbpharmtech.comsimsonpharma.com Degradation products, for example, form when the API breaks down over time due to exposure to factors like light, heat, or moisture. simsonpharma.com

Inorganic Impurities: These impurities are not carbon-based and typically originate from the manufacturing process. gmpinsiders.com Sources include reagents, ligands, catalysts (such as heavy metals), inorganic salts, and filter aids. contractpharma.comfbpharmtech.com Due to their potential health risks, these impurities must be carefully controlled within acceptable limits. contractpharma.com

Residual Solvents: These are volatile organic compounds used during the synthesis or purification of the API that are not completely removed in the final product. contractpharma.comgmpinsiders.com The ICH classifies these solvents into three classes based on their toxicity, with strict limits imposed on the more toxic solvents. gmpinsiders.comfbpharmtech.com

Impurities can also be introduced from the manufacturing environment or through contact with packaging materials. gmpinsiders.comsimsonpharma.com

Properties

CAS No.

63247-13-6

Molecular Formula

C17H19NO3

Molecular Weight

285.35

Appearance

Solid Powder

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

7-methoxy-α-naphthol

Origin of Product

United States

Agomelatine Impurity D: Characterization and Classification in Pharmaceutical Science

Nomenclature and Systemic Identity of Agomelatine (B1665654) Impurity D

The systematic identification of any pharmaceutical impurity is fundamental for its synthesis as a reference standard and for its detection during quality control processes. Agomelatine Impurity D, also referred to as Agomelatine Diacetyl Impurity, is defined by specific chemical identifiers. clearsynth.comveeprho.com Its chemical name is N-acetyl-N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide. clearsynth.com This nomenclature precisely describes its molecular structure, indicating a diacetylation on the nitrogen atom of the ethylamine (B1201723) side chain attached to the naphthalene (B1677914) ring system.

The CAS Registry Number assigned to this compound is 1379005-34-1. clearsynth.comlgcstandards.compharmaffiliates.com This unique identifier facilitates its unambiguous identification in scientific literature and chemical databases. The molecular formula of the compound is C₁₇H₁₉NO₃, and its corresponding molecular weight is approximately 285.34 g/mol . lgcstandards.compharmaffiliates.com

Structural Elucidation Techniques for Impurity D

The definitive identification of this compound's structure is accomplished through a combination of advanced analytical techniques. These methods provide detailed information about the molecule's connectivity and stereochemistry. Key techniques employed for its structural elucidation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

A Chinese patent for the preparation of this impurity provides specific spectral data. The patent reports the following ¹H NMR data, which is crucial for confirming the arrangement of protons within the molecule: ¹HNMR(CDCl₃)δ:7.58(d,1H),7.48(d,1H),7.01-7.08(m,4H),3.83(t,2H),3.73(s,3H),3.25(t,2H),2.42(s,6H). google.com Mass spectrometry data further corroborates the structure, with a reported mass-to-charge ratio (m/z) of 286 for the protonated molecule [M+H]⁺, consistent with the molecular weight of 285.34 g/mol . google.com

The characterization process is often completed by comparing the spectral data of the isolated impurity with that of a purposefully synthesized reference standard. Furthermore, chromatographic techniques are indispensable for the separation and detection of this compound. Methods such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are routinely used. oup.com More advanced methods like Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC) and Ultra-High-Performance Liquid Chromatography (UHPLC) have also been developed for the efficient separation of Agomelatine and its impurities. researchgate.net

Classification within the Agomelatine Impurity Profile

In pharmaceutical manufacturing, impurities are categorized based on their origin. This compound is classified as both a process impurity and a degradation product. google.com A process impurity is a substance that forms during the manufacturing or synthesis of the API. google.com A patent describes a method for its preparation through the reaction of Agomelatine with acetyl chloride or acetic anhydride (B1165640), demonstrating a potential pathway for its formation during synthesis if excess acetylating agents are present or if reaction conditions are not properly controlled. google.com

Simultaneously, it is considered a degradation product, meaning it can form during the storage of the API or the formulated drug product due to chemical changes. daicelpharmastandards.com Studies indicate that it can arise under specific stress conditions, such as exposure to an acidic environment. According to the guidelines from the International Council for Harmonisation (ICH), it is classified as a degradation product, which necessitates strict control to ensure it does not exceed established thresholds. Its presence serves as an indicator of the chemical stability of Agomelatine.

Pathways of Formation and Generation Mechanisms of Agomelatine Impurity D

Synthesis-Related Formation Pathways of Agomelatine (B1665654) Impurity D

The formation of Agomelatine Impurity D is intrinsically connected to the manufacturing process of Agomelatine, particularly during the final acetylation step.

The most common synthetic routes for Agomelatine conclude with the N-acetylation of the intermediate 2-(7-methoxy-1-naphthyl)ethanamine. This reaction is typically achieved using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. This compound is formed as a by-product during this step through a diacetylation reaction.

In this side reaction, the primary amine intermediate is first converted to Agomelatine (the mono-acetylated product). However, under certain conditions, the secondary amide nitrogen of the newly formed Agomelatine can undergo a second acetylation, leading to the formation of the diacetyl derivative, this compound alentris.orgpharmaffiliates.com. The presence of this impurity is a direct consequence of the reactivity of the amide group in the Agomelatine molecule under the conditions of the acetylation reaction.

The genesis of this compound is highly sensitive to the specific conditions employed during the acetylation stage of synthesis. Several factors can promote the over-acetylation reaction that leads to this impurity:

Excess Acetylating Agent: An excess molar ratio of the acetylating agent (e.g., acetic anhydride) relative to the amine intermediate can drive the reaction towards diacetylation.

Reaction Temperature: Higher reaction temperatures can increase the rate of the second acetylation, favoring the formation of Impurity D. For instance, one patented process specifies heating the reaction mixture to 40°C for approximately three hours, suggesting that deviations from optimized thermal profiles could impact the impurity profile google.com.

Reaction Time: Prolonged reaction times may also contribute to a higher conversion of Agomelatine to its diacetylated impurity.

Presence of a Base: The type and amount of base used to scavenge the acid formed during the reaction can also influence the outcome.

Careful control and optimization of these parameters are essential to minimize the formation of this compound and ensure the purity of the final Agomelatine API. The development of a robust and scalable process requires a systemic approach to control impurities at each stage researchgate.net.

Degradation-Related Formation Pathways of this compound

Forced degradation studies are a critical component of drug development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance ajpsonline.commdpi.com. These studies involve subjecting the API to stress conditions more severe than those encountered during routine handling and storage, such as high heat, humidity, and exposure to acidic, alkaline, and oxidative environments ajpsonline.com.

Forced degradation studies on Agomelatine have been conducted to understand its stability profile and to develop stability-indicating analytical methods rjpbcs.comresearchgate.net. These studies help to elucidate the degradation pathways and the resulting products. Agomelatine has been shown to be susceptible to degradation under various stress conditions, particularly in acidic and alkaline environments rjpbcs.comekb.eg.

Under acidic stress, Agomelatine undergoes degradation. Studies have typically employed hydrochloric acid (HCl) at elevated temperatures to induce this degradation. For example, treating a solution of Agomelatine with 0.1 M HCl at 80°C for 30 minutes resulted in approximately 5.32% degradation . Another study using 1.0 N HCl showed 18% degradation rjpbcs.com. The primary degradation pathway under acidic conditions is the hydrolysis of the amide bond in the Agomelatine molecule. This reaction cleaves the acetyl group, leading to the formation of the des-acetylated amine intermediate and acetic acid. Notably, the formation of this compound (the diacetyl compound) has not been reported as a significant degradation product under acidic stress conditions. Instead, the process involves the loss of an acetyl group, which is the opposite of the reaction that forms Impurity D. One study identified two acidic degradants, referred to as Deg I and Deg II, after refluxing Agomelatine in 1 N HCl for 12 hours oup.com.

Agomelatine also demonstrates instability in alkaline conditions. Forced degradation studies using sodium hydroxide (NaOH) have confirmed its susceptibility to base-catalyzed hydrolysis. Treatment with 0.1 N NaOH at 80°C for 30 minutes led to about 8.08% degradation . A separate study observed 7.80% degradation under similar conditions jchps.com. Similar to acidic degradation, the principal mechanism of degradation in an alkaline medium is the hydrolysis of the amide linkage. This process results in the formation of the corresponding amine and acetate (B1210297) salt. There is no evidence from the reviewed literature to suggest that this compound is formed as a degradation product under alkaline stress. The chemical environment favors the removal of the existing acetyl group rather than the addition of a second one oup.com.

Table 1: Summary of Forced Degradation Studies on Agomelatine

Stress ConditionReagent/MethodTemperatureDurationDegradation (%)Reference
Acidic0.1 M HCl80°C30 min5.32%
Acidic0.1 M HCl80°C20 min2.72% jchps.com
Acidic1.0 N HClRoom Temp / 70°CUp to 7 days18% rjpbcs.com
Alkaline0.1 N NaOH80°C30 min8.08%
Alkaline0.1 N NaOH80°C20 min7.80% jchps.com
Alkaline1.0 N NaOH--8% rjpbcs.com

Forced Degradation Studies and Impurity Generation

Oxidative Degradation Conditions

Agomelatine has demonstrated susceptibility to oxidative stress. rjpbcs.com Studies involving the exposure of Agomelatine to strong oxidizing agents provide insight into the formation of related impurities. One such study utilized 30% hydrogen peroxide (H₂O₂) at 80°C for 30 minutes to simulate oxidative conditions. The results from various forced degradation studies indicate that Agomelatine undergoes decomposition under oxidative stress, although the extent of degradation can vary depending on the specific conditions. researchgate.net For instance, one study reported a 14.34% degradation when treated with 30% H₂O₂ at 80°C, while another observed 2.13% degradation under its specific oxidative test conditions. researchgate.net This sensitivity highlights the importance of controlling for oxidizing agents and atmospheric oxygen during the manufacturing and storage of Agomelatine.

Table 1: Oxidative Degradation Findings for Agomelatine

Oxidizing Agent Temperature Degradation (%) Reference
30% H₂O₂ 80°C 14.34
Thermal Degradation Conditions

Thermal stability is a crucial parameter in drug development. Agomelatine has been subjected to thermal stress to evaluate its stability at elevated temperatures. In one study, a solution of Agomelatine was exposed to a temperature of 80°C. The results showed a very slight decomposition of only 0.03% under these conditions. However, another study reported a more significant thermal degradation of 12.63%, indicating that conditions such as heating duration, physical state (solid vs. solution), and humidity can greatly influence thermal stability. researchgate.net The discrepancy in findings underscores the sensitivity of degradation pathways to the specific parameters of the thermal stress applied.

Table 2: Thermal Degradation Findings for Agomelatine

Temperature Degradation (%) Reference
80°C 0.03
Photolytic Degradation Conditions

Photostability testing is a key component of stress testing to determine the effect of light on a drug substance. The exposure of Agomelatine to light can induce photodegradation, leading to the formation of impurities. Studies have been conducted under various photolytic conditions as recommended by the International Council for Harmonisation (ICH) guidelines. nih.gov One investigation into the photostability of Agomelatine found a degradation of 1.52%. researchgate.net The absorption of UV light by the naphthalene (B1677914) moiety in the Agomelatine structure can lead to the formation of photooxidation products and photodimers. ekb.eg

Table 3: Photolytic Degradation Findings for Agomelatine

Condition Degradation (%) Reference

Proposed Mechanistic Pathways for Impurity Formation

The chemical structure of this compound has been identified as N-Acetyl-N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide. lgcstandards.com This structure represents a di-acetylated derivative of the ethylamine (B1201723) side chain. The formation of such a compound through simple degradation (i.e., bond cleavage) of the parent Agomelatine molecule is chemically unlikely. Standard degradation pathways for Agomelatine under hydrolytic (acidic or alkaline) stress involve the cleavage of the terminal amide bond, which is the reverse of what would be required to form Impurity D. oup.com

Instead, the structure of this compound is more characteristic of a process-related impurity, potentially formed during synthesis. However, considering its potential formation under degradation conditions, a hypothetical pathway would necessitate the presence of an acetylating agent. For instance, under thermal stress in the presence of a solvent like acetic acid, further N-acetylation of the Agomelatine amide nitrogen could theoretically occur.

The primary degradation mechanisms for the core structures of Agomelatine involve the naphthalene ring and the acetamide side chain. The atmospheric oxidation of naphthalene, for example, is initiated by the addition of a hydroxyl radical to the aromatic ring, leading to the formation of products like 1-naphthol. rsc.orgacs.org Thermal degradation of N-acetyl groups can be complex, potentially involving the formation of various volatile compounds such as pyrazines, pyridines, and furans, though this is more typical at higher temperatures than usually employed in forced degradation studies. researchwithrutgers.com

Computational and Theoretical Approaches to Impurity Prediction

Data Mining for Reaction Impurity Prediction

A prominent computational strategy involves mining large chemical reaction databases to predict impurities. cam.ac.ukresearchgate.net This approach assesses how functional groups present in all reaction components (reactants, reagents, solvents, and products) might react with each other under specified conditions. cam.ac.uk The methodology relies on mining a database, such as Reaxys®, for "analogue" reactions—those involving similar functional group transformations. cam.ac.ukresearchgate.net By extracting reaction templates from these analogue reactions and applying them to the query species, a list of potential impurities can be generated. cam.ac.uk This data mining approach has been successfully applied in a proof-of-concept case study for Agomelatine, where the workflow correctly suggested known impurities. cam.ac.uk

Workflow Development for Automated Impurity Prediction

To systematize the data mining approach, a detailed, automated workflow has been developed. cam.ac.ukresearchgate.net One such workflow consists of 14 steps implemented in Python and RDKit, which can be grouped into four main modules: researchgate.net

Data Mining: This initial module involves querying a reaction database for analogue reactions based on the functional groups present in the synthesis of interest.

Data Processing: The retrieved analogue reactions are processed to standardize structures and filter out invalid or irrelevant examples, ensuring the quality of the data used for prediction.

Impurity Prediction: Reaction templates are generated from the curated set of analogue reactions. These templates are then applied to the original query molecules to predict the structures of potential impurities. cam.ac.uk

Impurity Ranking: The final module ranks the predicted impurities based on relevance scores, allowing chemists to focus on the most likely by-products. This ranking can be based on the number of literature precedents and the similarity to the query reaction. cam.ac.uk

This interpretable, automated workflow allows for user validation at each stage, as suggested impurities can be traced back to the original literature source of the analogue reaction. cam.ac.ukresearchgate.net

Advanced Analytical Methodologies for the Determination of Agomelatine Impurity D

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of pharmaceutical analysis, offering powerful tools for the separation of complex mixtures. For Agomelatine (B1665654) Impurity D, various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC), and Thin-Layer Chromatography (TLC), have been developed and validated.

HPLC is a widely utilized technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of Agomelatine and its impurities. In this technique, a non-polar stationary phase is used with a polar mobile phase. Several studies have detailed RP-HPLC methods for the separation of Agomelatine Impurity D.

One such method employs a Symmetry Shield RP-18 column (150 × 4.6 mm, 3.5 µm) with UV detection at 230 nm. Another validated method utilizes a Phenomenex C18 column with a mobile phase consisting of potassium dihydrogen phosphate (B84403) (pH 3.0) and acetonitrile (B52724). A study also describes a method using a Hypersil BDS C18 column (250mm×4.6mm, 5μm) for efficient separation. researchgate.net Furthermore, a Zorbax extended C18 column (150 mm × 4.6 mm i.d., 5 µm particle size) has been used with a mobile phase of 0.05% formic acid and methanol (B129727). jchps.com

The selection of the stationary phase is critical for achieving optimal separation. The C18 columns are frequently chosen due to their hydrophobicity, which allows for effective retention and separation of the relatively non-polar agomelatine and its impurities. The particle size of the column packing material also plays a role in the efficiency of the separation, with smaller particle sizes generally providing higher resolution.

Interactive Data Table: RP-HPLC Methods for this compound Analysis
Stationary PhaseColumn DimensionsMobile PhaseDetectionReference
Symmetry Shield RP-18150 × 4.6 mm, 3.5 µmPotassium dihydrogen orthophosphate buffer (pH 2.6) and acetonitrileUV at 230 nm
Phenomenex C18Not SpecifiedPotassium dihydrogen phosphate (pH 3.0) and acetonitrile230 nm
Hypersil BDS C18250mm×4.6mm, 5μmPotassium dihydrogen phosphate (15mM, pH 3.0) and acetonitrile230 nm researchgate.net
Zorbax extended C18150 mm × 4.6 mm i.d., 5 µm0.05% formic acid and methanol230 nm jchps.com
C18 column250 mm × 4.6 mm, 5 μmPotassium dihydrogen phosphate (0.05 M, pH 2.9) and acetonitrile (60:40, v/v)230 nm researchgate.net
Water symmetry C184.6nm×250mm, 5umpH 5.0 Buffer Dipotassium Hydrogen Phosphate: ACN (50:50)230 nm jetir.org

Gradient elution is a technique in liquid chromatography where the composition of the mobile phase is changed during the analysis. This approach is particularly useful for separating complex mixtures with components of widely varying polarities. For the analysis of Agomelatine and its impurities, optimizing the gradient elution profile is crucial for achieving good resolution of all peaks, including Impurity D. ijrps.com

A typical gradient method involves a mobile phase consisting of an aqueous component (e.g., a phosphate buffer) and an organic modifier (e.g., acetonitrile). The proportion of the organic modifier is gradually increased during the run, which decreases the retention time of the more strongly retained components.

The optimization process often involves adjusting the initial and final concentrations of the organic modifier, the steepness of the gradient, and the pH of the aqueous buffer. For instance, a method utilizing a Symmetry Shield RP-18 column uses a gradient with a mobile phase of potassium dihydrogen orthophosphate buffer at pH 2.6 and acetonitrile. Another method employs a gradient with a binary mixture of 15mM potassium dihydrogen phosphate (pH 3.0) and acetonitrile. researchgate.net The goal is to achieve baseline separation of all impurities from the active pharmaceutical ingredient (API) and from each other.

UHPLC and UHPSFC are more advanced chromatographic techniques that offer significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption.

UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which results in higher efficiency and allows for faster flow rates without sacrificing resolution. A UHPLC method for agomelatine and its impurities was performed on a BEH Shield RP18 stationary phase. nih.gov

UHPSFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. This technique is known for its unique selectivity and is considered more environmentally friendly due to the reduced use of organic solvents. nih.gov A UHPSFC method for agomelatine and its impurities utilized a stationary phase based on BEH 2-EP with gradient elution using CO2 and methanol containing 20 mM ammonium (B1175870) formate (B1220265) and 5% water. nih.govresearchgate.net

Comparative studies have been conducted to evaluate the performance of UHPSFC and UHPLC for the impurity profiling of agomelatine. nih.govresearchgate.net Both techniques have been found to be suitable for the determination of agomelatine and its impurities in pharmaceutical quality control. researchgate.net

One study compared a UHPLC method using a BEH Shield RP18 stationary phase with a mobile phase of acetonitrile, methanol, and ammonium acetate (B1210297) buffer (pH 9.5) to a UHPSFC method using a BEH 2-EP stationary phase with a mobile phase of CO2 and methanol with ammonium formate. nih.govresearchgate.net The UHPSFC method demonstrated advantages in terms of environmental friendliness and analysis speed, with a total separation time of 4.1 minutes. nih.govresearchgate.net

Both methods were validated according to ICH guidelines for linearity, sensitivity, accuracy, and precision. researchgate.net The UHPSFC method showed linearity in the range of 0.25–70 μg/ml with an accuracy of ≥97.4% for impurities. nih.govresearchgate.net The UHPLC method was linear in the range of 0.1–10 μg/ml (with a larger range for some impurities) and had an accuracy of ≥95.7% for impurities. nih.govresearchgate.net These studies highlight that while both techniques are effective, UHPSFC can be a more convenient and "greener" alternative for impurity profiling. researchgate.net

Interactive Data Table: Comparison of UHPLC and UHPSFC Method Validation Parameters
ParameterUHPLC MethodUHPSFC MethodReference
Linearity Range (Impurities)0.1–10 μg/ml (some up to 25 μg/ml)0.25–70 μg/ml nih.govresearchgate.net
Accuracy (Impurities)≥95.7%≥97.4% nih.govresearchgate.net
Intra-day Precision (RSD for Impurities)≤2.6%≤2.4% nih.govresearchgate.net
Total Analysis TimeNot specified4.1 min nih.gov

TLC and its more advanced version, HPTLC, are valuable tools for the qualitative and quantitative analysis of pharmaceutical impurities. These planar chromatography techniques offer simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously.

For the analysis of Agomelatine and its degradation products, HPTLC methods have been developed. One method utilizes silica (B1680970) gel HPTLC F254 plates as the stationary phase and a developing system of chloroform, methanol, and ammonia (B1221849) solution (9:1:0.1, by volume). researchgate.netoup.com Densitometric scanning of the separated bands is performed at 230 nm. researchgate.netoup.com Another HPTLC method uses a mobile phase of ethyl acetate, ammonia (33%), and methanol (8.0:1.0:1.0, v/v/v) on silica gel 60 F254 plates, with scanning at 229 nm. medicaljournalshouse.com

These methods have been validated and shown to be effective for the separation and quantification of agomelatine and its impurities, demonstrating their utility in quality control. researchgate.netoup.commedicaljournalshouse.com

Ultra-High Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (UHPSFC)

Spectroscopic and Mass Spectrometric Techniques for Structural Elucidation and Quantification

The unambiguous identification and structural confirmation of pharmaceutical impurities rely heavily on spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular structure and allow for sensitive quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of pharmaceutical impurities like this compound. conicet.gov.ar It provides precise information about the atomic arrangement within a molecule, allowing for the confirmation of the impurity's identity by comparing its spectrum to that of the parent drug or a synthesized reference standard. nih.gov Both ¹H and ¹³C NMR are crucial in this process. conicet.gov.ar

For instance, the structural characterization of an impurity identified as this compound (CAS 1352139-51-5) was confirmed through spectral analysis. The ¹H NMR spectrum provides data on the chemical environment of protons, their multiplicity, and coupling constants, which helps in piecing together the molecular framework.

A representative ¹H NMR data set for an this compound analogue is presented below.

Chemical Shift (δ ppm)MultiplicityNumber of ProtonsAssignment
7.58d1HAromatic Proton
7.48d1HAromatic Proton
3.83t2HMethylene Protons (-CH₂)
3.73s3HMethoxy Protons (-OCH₃)
2.42s6HMethyl Protons (-CH₃)

This table presents example ¹H NMR data for an analogue of this compound, as detailed in reference literature . 'd' denotes a doublet and 't' denotes a triplet, 's' denotes a singlet.

Infrared (IR) spectroscopy is a complementary technique used for the structural characterization of this compound. nih.gov It is particularly useful for identifying the functional groups present in the molecule. By comparing the IR spectrum of the impurity with that of agomelatine, analysts can detect structural modifications. conicet.gov.ar For example, shifts in the characteristic absorption bands for the amide group (N-H stretch, C=O stretch) or the ether linkage (C-O stretch) can indicate where the molecular structure has been altered. juniperpublishers.comresearchgate.net The synthesis and characterization of impurities often involve IR spectroscopy to provide definitive proof of the postulated structure. conicet.gov.ar

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive hyphenated technique essential for both identifying and quantifying trace-level impurities like this compound in bulk drugs and pharmaceutical formulations. rasayanjournal.co.inscispace.com The liquid chromatography component separates the impurity from the agomelatine API and other related substances, while the tandem mass spectrometry provides mass information for structural identification and enables highly sensitive quantification.

The technique is noted for its ability to detect impurities at very low levels, which is crucial for meeting regulatory requirements. For example, Electrospray Ionization (ESI) is a common ionization source used in the analysis of agomelatine impurities. In positive ion mode (ESI+), an impurity can be identified by its protonated molecule [M+H]⁺. For an impurity with a molecular weight of 285.34 g/mol , the mass spectrometer would detect a peak at an m/z (mass-to-charge ratio) of 286. LC-MS/MS methods have been developed and validated for the quantification of agomelatine and its impurities in various matrices, including human plasma. oup.com

Method Development and Validation Protocols for this compound (ICH Guidelines Adherence)

The development and validation of analytical methods for quantifying this compound must adhere to the stringent guidelines set by the International Council for Harmonisation (ICH). nih.govoup.com This ensures that the method is reliable, reproducible, and fit for its intended purpose, which is the quantitative determination of impurities in agomelatine. nih.gov The validation process encompasses several key parameters, including specificity, selectivity, and sensitivity (LOD and LOQ). walshmedicalmedia.com

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, or placebo components. ekb.eg Selectivity refers to the ability to distinguish and quantify the analyte from other substances in the sample. biomedpharmajournal.org

To establish the specificity and selectivity of a method for this compound, several approaches are used:

Forced Degradation Studies : The agomelatine drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. nih.govrasayanjournal.co.in The analytical method must then demonstrate that it can separate the peak of this compound from the peaks of the API and any other degradants formed. rasayanjournal.co.in

Placebo Analysis : A placebo formulation (containing all excipients but no API) is analyzed to ensure that none of the excipients interfere with the detection or quantification of the impurity. ekb.eg

Peak Purity Analysis : In chromatographic methods, techniques like photodiode array (PDA) detection are used to assess peak purity. This confirms that the chromatographic peak corresponding to this compound is spectrally homogeneous and not co-eluting with other substances. rasayanjournal.co.in A successful investigation shows no interference from blank, placebo, or other degradation products with the main impurity peak. jetir.org

The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ).

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

According to ICH guidelines, these parameters can be determined based on the standard deviation of the response and the slope of the calibration curve using the formulas LOD = 3.3 × (SD/S) and LOQ = 10 × (SD/S), where SD is the standard deviation of the intercept and S is the slope of the calibration curve. oup.comekb.eg Low LOD and LOQ values are indicative of a highly sensitive method. oup.com For agomelatine impurities, regulatory standards often require methods to achieve an LOQ below 0.05 µg/mL. Validated HPLC methods have demonstrated the ability to meet and even exceed these requirements, ensuring that even trace amounts of Impurity D can be reliably quantified. rasayanjournal.co.inresearchgate.net

The table below summarizes reported LOQ values for various agomelatine impurities from a validated HPLC method, demonstrating the high sensitivity achieved.

Impurity NameLimit of Quantification (LOQ) (µg/mL)
AGL-5D Impurity0.05
Desmethyl Impurity0.04
5th Isomer Impurity0.06
AGL-4D Impurity0.05
Hydroxy Impurities0.04

This table presents the Limit of Quantification (LOQ) values for several impurities of Agomelatine, including those designated as "AGL-4D" and "AGL-5D", as determined by a validated HPLC method. rasayanjournal.co.inresearchgate.net

Precision and Accuracy Assessments (Intra-day and Inter-day Variability)

The precision of an analytical method is its ability to produce similar results for the same sample under the same conditions over a short period (intra-day or repeatability) and on different days (inter-day or intermediate precision). Accuracy refers to the closeness of the measured value to the true value. These parameters are fundamental in validating a method for the quantification of this compound.

Research findings demonstrate that developed high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods are both precise and accurate for determining agomelatine and its impurities. oup.com For precision, the relative standard deviation (%RSD) is the key metric. Studies consistently report %RSD values of less than 2% for both intra-day and inter-day analyses of agomelatine and its degradation products, which is well within the accepted limits set by the International Council for Harmonisation (ICH) guidelines. researchgate.netbiomedpharmajournal.orgresearchgate.net For instance, one HPTLC method showed intra- and inter-day %RSD values of less than 2% for agomelatine analysis at three different concentration levels (20, 60, and 100 ng/spot). medicaljournalshouse.com Similarly, HPLC methods have demonstrated excellent repeatability, with %RSD values for replicate injections typically falling below 2%. ekb.eg

Accuracy is typically evaluated through recovery studies, where a known amount of the impurity standard is added to a sample matrix and the percentage recovered is calculated. For methods analyzing agomelatine impurities, recovery values are consistently reported to be within the range of 97.5% to 101.2%. researchgate.net Other studies show accuracy between 94.4% and 106.7% for all impurities. researchgate.net One study involving recovery experiments at three levels (50%, 100%, and 150%) found the % recovery to be between 98% and 101%, indicating high accuracy. researchgate.net These results confirm that the analytical methods can accurately quantify impurities like this compound without interference from the drug substance or other components in the formulation. oup.combiomedpharmajournal.org

Table 1: Summary of Precision and Accuracy Data from Validation Studies

ParameterMethodologyFindingReference
Intra-day PrecisionHPLC / HPTLC%RSD < 2% oup.comresearchgate.netbiomedpharmajournal.orgresearchgate.netmedicaljournalshouse.com
Inter-day PrecisionHPLC / HPTLC%RSD < 2% oup.comresearchgate.netbiomedpharmajournal.orgresearchgate.netmedicaljournalshouse.com
Accuracy (% Recovery)HPLC / HPTLC97.5% - 101.2% researchgate.net
Accuracy (% Recovery)Spectrophotometry98% - 101% researchgate.net

Robustness and Solution Stability Studies

Robustness studies evaluate a method's capacity to remain unaffected by small, deliberate variations in its parameters, providing an indication of its reliability during routine use. For HPLC methods, these variations can include changes in mobile phase composition, pH, flow rate, and detection wavelength. jchps.com Studies on methods for agomelatine analysis show that they are highly robust. jchps.comwalshmedicalmedia.com For example, deliberate alterations in the mobile phase ratio (e.g., ±2%), pH (e.g., ±0.1), flow rate (e.g., ±0.1 ml/min), and wavelength (e.g., ±2 nm) did not significantly affect the separation efficiency or quantification, with %RSD values remaining below 2.0%. jchps.comwalshmedicalmedia.com This demonstrates the reliability of the method for transfer between different laboratories and instruments. biomedpharmajournal.orgekb.eg

Solution stability is also a critical parameter, ensuring that the analyte remains stable in the prepared solution for the duration of the analysis. For agomelatine and its impurities, standard and sample solutions have been found to be stable for up to 72 hours (3 days) when stored in a refrigerator. ekb.egwalshmedicalmedia.com Quantitative analysis of these stored solutions against freshly prepared ones showed no significant changes in the analyte's concentration or chromatographic response, with variations typically within 2%. ekb.eg

Table 2: Parameters Varied in Robustness Studies

Parameter VariedTypical VariationReference
Mobile Phase Composition± 2% jchps.com
Mobile Phase pH± 0.1 - 0.2 walshmedicalmedia.com
Flow Rate± 0.1 mL/min jchps.com
Detection Wavelength± 1 - 2 nm jchps.comwalshmedicalmedia.com

Stability-Indicating Capabilities of Developed Methods

A crucial requirement for impurity analysis is that the method must be "stability-indicating." This means the method must be able to accurately measure the drug substance in the presence of its degradation products, impurities, and excipients. This capability is typically demonstrated through forced degradation (stress testing) studies. rjptonline.org

Agomelatine is subjected to various stress conditions as per ICH guidelines, including acidic and alkaline hydrolysis, oxidation, heat, and photolysis. jchps.comrjptonline.org Research shows that agomelatine is particularly susceptible to degradation under acidic and alkaline conditions. researchgate.netekb.eg It is relatively stable under photolytic and water hydrolysis conditions, with only slight degradation observed under oxidative and thermal stress. ekb.egjchps.com For instance, one study reported degradation of 2.72% under acidic conditions, 7.80% under alkaline conditions, 10.38% under oxidative conditions, and 6.80% under thermal stress. jchps.com

The developed stability-indicating methods have proven effective in separating the peak of the intact agomelatine from the peaks of all degradation products, including Impurity D. oup.comjchps.com The chromatograms from stressed samples clearly show that there is no interference or co-elution between the analyte peak and the degradant peaks, thus confirming the specificity and stability-indicating nature of the methods. ekb.egjchps.com This ensures that any decrease in the concentration of the active drug due to degradation is accurately measured, which is essential for determining the shelf-life and storage conditions of the pharmaceutical product.

Table 3: Summary of Forced Degradation Studies and Stability of Agomelatine

Stress ConditionObservationMethod CapabilityReference
Acidic Hydrolysis (e.g., 0.1 M HCl)Significant degradationDegradation products resolved from API researchgate.netekb.egjchps.com
Alkaline Hydrolysis (e.g., 2 N NaOH)Significant degradationDegradation products resolved from API oup.comresearchgate.netjchps.com
Oxidative (e.g., 30% H₂O₂)Slight to moderate degradationDegradation products resolved from API oup.comjchps.comrjptonline.org
Thermal Degradation (e.g., 80-100°C)Slight degradationDegradation products resolved from API oup.comjchps.com
Photolytic Degradation (ICH Q1B)Generally stableMethod specific for API ekb.eg

Quality by Design (QbD) Statistical Approach in Method Development

The Quality by Design (QbD) framework represents a modern, systematic approach to the development of analytical methods. americanpharmaceuticalreview.com Rather than relying on traditional one-factor-at-a-time experimentation, QbD employs risk assessment and statistical tools like Design of Experiments (DoE) to gain a comprehensive understanding of how various method parameters influence method performance. nih.govdntb.gov.ua This approach has been successfully applied to develop robust HPLC methods for the analysis of agomelatine and its impurities. researchgate.net

The QbD process begins with defining the analytical target profile (ATP), which outlines the goals of the method, such as the required separation and sensitivity for Impurity D. americanpharmaceuticalreview.com This is followed by a risk assessment to identify critical method parameters (CMPs) that are most likely to impact the method's performance—for example, column temperature, mobile phase pH, and the gradient profile of the mobile phase. nih.gov

Using DoE, these parameters are varied simultaneously to model their effects on critical quality attributes (CQAs) of the analysis, such as the resolution between impurity peaks. nih.gov This statistical analysis helps to establish a Method Operable Design Region (MODR), which is a multidimensional space of parameter settings within which the method is known to perform robustly and meet all predefined objectives. americanpharmaceuticalreview.com By developing a method within this design space, its long-term performance and reliability are assured, facilitating easier method transfer and reducing the likelihood of failures during routine use. nih.govdntb.gov.ua

Regulatory Science and Compliance Frameworks for Pharmaceutical Impurities

International Conference on Harmonisation (ICH) Guidelines on Impurities (Q3A, Q3B, Q3C, Q3D)

The ICH has developed a series of quality guidelines that provide a framework for the control of impurities. ich.org These guidelines are pivotal in the regulation of Agomelatine (B1665654) Impurity D.

ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on the impurities in new drug substances produced by chemical synthesis. europa.eugmp-compliance.orgtga.gov.au It establishes thresholds for reporting, identifying, and qualifying impurities. premier-research.comich.orgslideshare.net For Agomelatine as a new drug substance, any impurity like Impurity D must be monitored. The guideline sets specific thresholds that trigger the need for identification and, at higher levels, toxicological qualification to ensure its safety. ich.orgjpionline.org The thresholds are generally not intended for the clinical research stage of development. ich.org

ICH Q3B(R2): Impurities in New Drug Products This guideline extends the principles of impurity control to the finished drug product. europa.eugmp-compliance.org It addresses degradation products that may form during the manufacturing of the drug product or during storage, which is relevant to Agomelatine Impurity D as it is a known degradation product. fda.gov The guidance provides thresholds for reporting, identification, and qualification of degradation products in new drug products. premier-research.comfda.gov

ICH Q3C(R8): Guideline for Residual Solvents This guideline focuses on controlling residual solvents, which are organic volatile chemicals used or produced in the manufacturing of drug substances, excipients, or drug products. ich.orgcapra.cagmp-compliance.orgtga.gov.au While this compound is a degradation product and not a solvent, the principles of controlling potentially harmful substances are a common thread. The guideline classifies solvents into three classes based on their toxicity, with specific limits for each. ich.org

ICH Q3D(R2): Guideline for Elemental Impurities This guideline establishes a risk-based approach to control elemental impurities in drug products. ich.orgeuropa.euich.orggmp-compliance.orgeuropa.euich.org These impurities are not related to the drug substance or its degradation products like this compound, but are typically introduced from manufacturing equipment, catalysts, or container closure systems. ich.orgpharmaguru.co The guideline sets Permitted Daily Exposures (PDEs) for 24 elemental impurities. ich.org

Table 1: ICH Guideline Focus for this compound

GuidelineRelevance to this compoundKey Requirements
ICH Q3A(R2) Control of impurities in the Agomelatine drug substance.Reporting, identification, and qualification of impurities based on set thresholds. premier-research.comich.orgslideshare.net
ICH Q3B(R2) Control of degradation products in the final Agomelatine drug product.Reporting, identification, and qualification of degradation products. premier-research.comfda.gov
ICH Q3C(R8) Not directly applicable to this compound, but provides a framework for controlling other types of impurities (residual solvents).Limits for residual solvents based on toxicity classification. ich.org
ICH Q3D(R2) Not directly applicable to this compound, but provides a framework for controlling elemental impurities.Risk-based control of elemental impurities based on Permitted Daily Exposures (PDEs). ich.orgeuropa.euich.orggmp-compliance.orgeuropa.euich.org

Analytical Method Validation Requirements for Impurity Determination

To ensure the accurate and reliable measurement of this compound, the analytical methods used for its determination must be validated according to ICH Q2(R1) guidelines. ich.orgslideshare.netich.orgresearchgate.net The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose. slideshare.net

Key validation characteristics for impurity determination methods include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, and excipients. ich.org For this compound, this means the analytical method must be able to distinguish it from agomelatine and other potential degradation products. oup.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jchps.com For impurity analysis, a low LOQ is crucial to accurately measure impurities at levels close to the reporting threshold.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. jchps.com

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Range: The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jchps.com

High-performance liquid chromatography (HPLC) is a commonly used technique for the determination of this compound. oup.comjchps.comgmpinsiders.comirjet.net Validation of these HPLC methods is essential to ensure they are fit for purpose in a regulatory environment. gmpinsiders.com

Table 2: Analytical Method Validation Parameters

Validation ParameterDescription
Specificity Ability to measure the analyte in the presence of other components. ich.org
LOD & LOQ Lowest concentration that can be detected and quantified, respectively. jchps.com
Linearity Proportionality of results to concentration. jchps.com
Accuracy Closeness to the true value.
Precision Repeatability of results.
Range The concentration interval over which the method is precise, accurate, and linear.
Robustness Reliability with small variations in method parameters. jchps.com

Strategies for Impurity Qualification and Control within Regulatory Submissions

A comprehensive strategy for the qualification and control of this compound is a critical component of any regulatory submission for an agomelatine-containing product. pharmaknowledgeforum.comfreyrsolutions.com This strategy should be based on a thorough understanding of the impurity's formation and potential impact. veeprho.com

Key elements of an impurity control strategy include:

Risk Assessment: The first step involves identifying potential impurities and understanding their potential effects. pharmaknowledgeforum.com For this compound, this includes understanding its degradation pathways. gmpinsiders.com

Source Control: Ensuring the quality of raw materials, including the API and excipients, can help minimize the formation of impurities. pharmaknowledgeforum.comveeprho.com

Process Control: Monitoring and controlling the manufacturing process to minimize the formation of impurities. pharmaknowledgeforum.comveeprho.com This may involve optimizing parameters such as temperature, pH, and exposure to light.

Purification: Employing purification techniques like crystallization or chromatography to remove impurities from the drug substance. pharmaknowledgeforum.com

Stability Studies: Conducting stability studies under various conditions (e.g., temperature, humidity, light) to understand the degradation profile of the drug product and identify the rate of formation of impurities like this compound over time. gmpinsiders.compharmaknowledgeforum.com

Setting Acceptance Criteria: Establishing limits for impurities based on regulatory guidelines, pharmacopeial standards, and toxicological data. gmpinsiders.com For this compound, the acceptance criteria will be based on the qualification threshold defined in ICH Q3B(R2).

Regulatory Submission Documentation: The regulatory submission must include a detailed discussion of the impurity control strategy, including the rationale for the proposed acceptance criteria. freyrsolutions.com This includes providing data from analytical method validation, stability studies, and any toxicological studies performed to qualify the impurity. ich.org

The ultimate goal of these strategies is to ensure that the level of this compound in the final drug product is consistently below a level that has been demonstrated to be safe. ich.orgveeprho.com

Strategies for Impurity Control and Mitigation in Agomelatine Manufacturing

Process Optimization for Minimizing Impurity Formation during Synthesis

The formation of Agomelatine (B1665654) Impurity D, chemically known as N-acetyl-N-[2-(7-methoxy-1-naphthalenyl)ethyl]acetamide, is often linked to specific steps in the synthesis of the active pharmaceutical ingredient (API). Effective control begins with a deep understanding of the reaction mechanisms and optimizing process parameters to disfavor the creation of this and other impurities.

Key strategies for minimizing the formation of Agomelatine Impurity D during synthesis include:

Control of Acetylation: this compound can be formed due to over-acetylation. The final step in many synthesis routes for agomelatine involves the acetylation of the primary amine intermediate, 2-(7-methoxy-1-naphthalenyl)ethanamine. google.com Controlling the amount of the acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, reaction time, and temperature is crucial to prevent the diacetylation that results in Impurity D. researchgate.net

Reduction Step Optimization: Some synthetic pathways may involve a reduction step. Incomplete reduction can lead to intermediates that, upon further reaction, might contribute to the impurity profile. For instance, using specific reducing agents like nickel chloride hexahydrate and sodium borohydride (B1222165) requires careful control of temperature to ensure complete and clean conversion.

Solvent and Base Selection: The choice of solvent and base can significantly influence reaction pathways, yield, and purity. Toluene is often selected as an optimal solvent for its ability to dissolve intermediates effectively. The use of a suitable base, such as triethylamine, is critical for neutralizing acids generated during the reaction (e.g., HCl from acetyl chloride) and preventing side reactions.

Purification of Intermediates: Implementing purification steps for key intermediates can prevent the carryover of impurities that might react in subsequent stages to form new impurities. researchgate.net Techniques like recrystallization can significantly reduce the level of impurities in an intermediate, leading to a cleaner final product. For example, recrystallizing intermediates from a toluene/hexane mixture has been shown to effectively reduce certain process-related impurities. researchgate.net

A systematic, Quality by Design (QbD) approach can be employed to identify critical process parameters (CPPs) that impact the formation of Impurity D and establish a design space for robust and reproducible manufacturing. acdlabs.com

Table 1: Process Parameters for Controlling this compound

Parameter Control Strategy Rationale
Acetylation Reagent Stoichiometric control; avoid excess acetic anhydride. Prevents over-acetylation of the primary amine to form the diacetylated Impurity D.
Reaction Temperature Maintain optimal temperature during acetylation and reduction steps. researchgate.net High temperatures can promote the formation of byproducts. researchgate.net
Solvent Use of appropriate solvents like Toluene. Maximizes solubility of intermediates and facilitates a clean reaction.
Base Use of a suitable base like Triethylamine. Neutralizes acid byproducts, preventing potential side reactions.

| Intermediate Purity | Introduce recrystallization or other purification steps for intermediates. researchgate.net | Reduces the carryover of precursors that could form impurities in later steps. researchgate.net |

Application of In-Process Control and Quality Control Methodologies for Impurity Monitoring

Rigorous analytical monitoring is essential for ensuring that impurity levels are maintained below the thresholds set by regulatory bodies like the ICH. A combination of in-process controls (IPCs) and final quality control (QC) testing provides comprehensive oversight of the manufacturing process.

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of agomelatine and its impurities. researchgate.netnih.gov Several validated stability-indicating HPLC methods have been developed for this purpose. nih.govresearchgate.netoup.com

Key features of these analytical methods include:

Chromatographic Systems: Reversed-phase HPLC (RP-HPLC) is most commonly used. nih.gov More advanced techniques like Ultra-High Performance Liquid Chromatography (UHPLC) and Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) offer faster and more efficient separations. researchgate.net

Columns: C18 columns, such as Symmetry Shield RP-18 and Hypersil BDS C18, are frequently employed to achieve effective separation of agomelatine from its structurally similar impurities. nih.gov

Mobile Phase: A gradient or isocratic elution using a binary mixture of an acidic aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) adjusted to a pH of around 2.6-3.0) and an organic solvent like acetonitrile (B52724) is typical. nih.govoup.com

Detection: A photodiode array (PDA) detector set at a wavelength of 230 nm is commonly used for detection and quantification. nih.govoup.com

These methods are validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness to ensure they are suitable for their intended purpose. nih.govresearchgate.net The limits of detection (LOD) and quantification (LOQ) are established at low levels (e.g., in the range of 0.04–0.06 µg/mL) to monitor impurities effectively. researchgate.net

Table 2: Comparison of HPLC Methods for this compound Analysis

Parameter Method 1 Method 2 Method 3
Technique RP-HPLC RP-HPLC Isocratic HPLC
Column Symmetry Shield RP-18 (150 x 4.6 mm, 3.5 µm) Hypersil BDS C18 (250 mm × 4.6 mm, 5 μm) nih.gov C18 column (250 mm × 4.6 mm, 5 μm) oup.com
Mobile Phase Gradient; Potassium dihydrogen orthophosphate buffer (pH 2.6) and Acetonitrile. Gradient; Potassium dihydrogen phosphate (15 mM, pH 3.0) and Acetonitrile. nih.gov Isocratic; Potassium dihydrogen phosphate (0.05 M, pH 2.9) and Acetonitrile (60:40, v/v). oup.com
Detection Wavelength 230 nm 230 nm nih.gov 230 nm oup.com
Validation Adheres to ICH guidelines for accuracy and precision. Validated as per ICH guidelines; accuracy for impurities between 94.4% and 106.7%. nih.gov Validated for specificity, linearity, accuracy, and precision. oup.com

| Quantitation Limit | ~0.04–0.06 µg/mL for related impurities. researchgate.net | Detection limit for impurities in the range of 0.0008-0.0047%. nih.gov | Concentration range for degradation products: 0.5–5 µg/mL. oup.com |

In addition to HPLC, High-Performance Thin-Layer Chromatography (HPTLC) can serve as a complementary technique for impurity profiling. oup.com

Long-term Stability Assessment and Impurity Management Throughout Product Lifecycle

The control of this compound extends beyond the manufacturing of the drug substance. It is a critical parameter monitored throughout the lifecycle of the finished product. Long-term stability studies are conducted under various storage conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH) as per ICH guideline Q1A(R2) to understand how the impurity profile of agomelatine changes over time. rjptonline.orggeneesmiddeleninformatiebank.nl

Forced degradation studies are performed to identify potential degradation pathways and the likely impurities that may arise under stress conditions such as acid, base, oxidation, heat, and light. nih.govrjptonline.org Studies have shown that agomelatine is particularly susceptible to degradation under acidic and alkaline conditions, which can lead to the formation of degradation products, including Impurity D. nih.govresearchgate.net This highlights the importance of controlling the pH and moisture content within the drug product formulation.

Lifecycle management strategies include:

Development of Stability-Indicating Methods: The analytical methods used for quality control must be proven to be "stability-indicating," meaning they can accurately separate and quantify the intact drug from any degradation products that may form during storage. oup.com

Protective Formulation: The formulation of the final dosage form plays a role in mitigating impurity formation. For example, using excipients with low water content and employing manufacturing processes that avoid moisture (such as dry granulation) can enhance stability. europa.eugoogleapis.com Protective coatings on tablets can also help shield the API from environmental factors.

Setting Appropriate Specifications: Based on stability data, specifications for impurities are established for both drug substance release and shelf-life. Regulatory guidelines, such as ICH Q3B(R2), provide thresholds for reporting, identification, and qualification of degradation products in new drug products.

Ongoing Stability Monitoring: Batches of the final product are placed on an ongoing stability program to continuously monitor the impurity levels throughout their shelf life, ensuring they remain within the approved specification limits. geneesmiddeleninformatiebank.nl

By integrating process optimization, robust analytical controls, and a thorough understanding of the product's stability profile, manufacturers can effectively manage and mitigate the risks associated with this compound, ensuring a consistently high-quality medicinal product.

Q & A

Q. What analytical techniques are commonly employed for the identification and quantification of Agomelatine Impurity D in API batches?

A reversed-phase high-performance liquid chromatography (HPLC) method optimized via Quality by Design (QbD) principles is widely used. Key parameters include:

  • Column : Symmetry Shield RP-18 (150 × 4.6 mm, 3.5 µm)
  • Mobile Phase : Gradient elution with potassium dihydrogen orthophosphate buffer (pH 2.6) and acetonitrile
  • Detection : UV at 230 nm
  • Quantitation Limits : Ranging from 0.04 µg/mL to 0.06 µg/mL for specific impurities . This method resolves co-eluting peaks and adheres to ICH validation guidelines for accuracy (97.5–101.2% recovery) and precision .

Q. How is the structural elucidation of this compound performed?

Structural characterization relies on NMR (¹H, ¹³C) and FT-IR spectroscopy , complemented by comparison with synthesized reference standards. For example, Impurity D (CAS 1352139-51-5) was identified as 3,4-Dihydroagomelatine through spectral matching and synthetic pathway analysis .

Advanced Research Questions

Q. What challenges arise in chromatographic separation of this compound, and how are they mitigated?

Existing HPLC methods often fail to resolve Impurity D from structurally similar byproducts (e.g., desmethyl or hydroxy variants). Challenges include:

  • Peak Merging : Addressed by optimizing buffer pH (2.6) and adding ion-pairing agents (e.g., 1-octane sulfonic acid) .
  • Gradient Optimization : Adjusting acetonitrile gradients to enhance retention time differences between impurities . Cross-validation using UHPSFC (Ultra-High Performance Supercritical Fluid Chromatography) provides orthogonal confirmation of peak purity .

Q. What synthetic or degradation pathways lead to the formation of this compound?

Impurity D arises during the catalytic hydrogenation of (7-methoxy-1-naphthyl)acetonitrile (Imp-5), a key starting material. Incomplete reduction of the naphthalene ring results in partial saturation, forming 3,4-dihydronaphthalene derivatives. Stress studies under acidic/oxidative conditions further confirm its stability profile .

Q. How do stress testing studies under ICH guidelines inform the stability profile of this compound?

Forced degradation studies (40°C/75% RH, acidic/alkaline hydrolysis, oxidative stress) quantify Impurity D’s susceptibility to degradation. For instance:

  • Oxidative Conditions : Impurity D shows <5% degradation after 72 hours in 3% H₂O₂.
  • Photolytic Stress : No significant degradation under ICH Q1B light conditions . Data are critical for setting shelf-life limits and storage recommendations.

Q. How can researchers resolve discrepancies in impurity profiles across analytical batches?

Discrepancies often stem from variations in starting materials or process intermediates. Strategies include:

  • Batch-to-Batch Comparison : Use spiked samples to validate method robustness .
  • Orthogonal Methods : Pair HPLC with LC-MS/MS to confirm impurity identity in contested batches .
  • Elemental Impurity Analysis : ICP-MS detects trace metal catalysts (e.g., Pd, Ni) that may influence impurity formation .

Q. What regulatory considerations govern impurity control strategies for this compound?

ICH Q3D and USP <232>/<233> mandate:

  • Thresholds : Reporting impurities at ≥0.10% in the API.
  • Toxicological Assessment : Evaluate genotoxic risk for impurities above thresholds . ANDA submissions require full impurity profiles, including chromatograms and raw data for batches used in bioequivalence studies .

Q. How do orthogonal analytical methods validate the presence of this compound in complex matrices?

Combining HPLC-UV with UHPSFC-PDA improves specificity in detecting Impurity D amid co-formulated excipients (e.g., lactose, povidone). Method cross-validation demonstrates:

  • Accuracy : ≤2% deviation between techniques.
  • Linearity : R² >0.999 across 0.05–150 µg/mL .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.